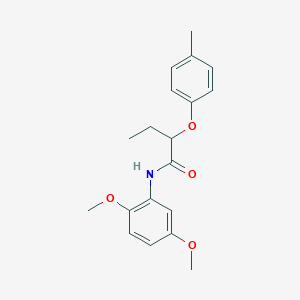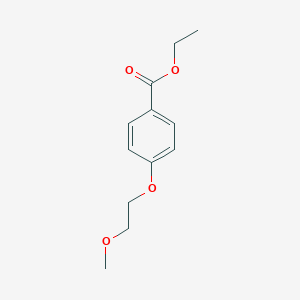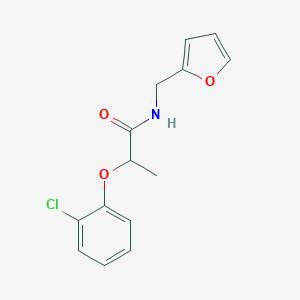![molecular formula C20H21Cl2N3O3S B318002 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide](/img/structure/B318002.png)
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide is a complex organic compound with a molecular formula of C20H21Cl2N3O3S . This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a butanoyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves multiple steps. The process typically starts with the preparation of the dichlorophenoxybutanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with a thiourea derivative to form the carbamothioyl intermediate. Finally, this intermediate is coupled with N,N-dimethylbenzamide under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]-N,N-dimethylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)-N-ethylbenzamide: This compound has an ethyl group instead of the dimethyl group, which can affect its chemical properties and reactivity.
Methyl 2-({[4-(2,4-dichlorophenoxy)butanoyl]carbamothioyl}amino)benzoate: This compound has a methyl ester group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that are valuable for various research applications.
Properties
Molecular Formula |
C20H21Cl2N3O3S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-25(2)19(27)14-6-3-4-7-16(14)23-20(29)24-18(26)8-5-11-28-17-10-9-13(21)12-15(17)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,23,24,26,29) |
InChI Key |
UIULNQCJNQYTDY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B317922.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B317923.png)
![N,N-dimethyl-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B317926.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B317929.png)

![2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B317933.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B317934.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-propoxybenzamide](/img/structure/B317937.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B317940.png)
